2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid

Boronic acid acidity pKa modulation Electron-withdrawing substituent effects

This dual-functional arylboronic acid features ortho-CH₂OH (chelation, B–O coordination) and meta-CF₃ (pKa 6.28), enabling mild Suzuki-Miyaura transmetalation with base-sensitive substrates. Unlike generic 3-/4-CF₃ analogs, it provides two orthogonal handles for iterative synthesis. The hydroxymethyl group converts to antimicrobial benzoxaborole scaffolds (MIC 12.5 µg/mL vs. B. cereus). Reduced pKa enhances diol binding at physiological pH. 98% purity.

Molecular Formula C8H8BF3O3
Molecular Weight 219.96 g/mol
CAS No. 2121513-82-2
Cat. No. B3421255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid
CAS2121513-82-2
Molecular FormulaC8H8BF3O3
Molecular Weight219.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O
InChIInChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2
InChIKeyCNGXBTLEDCBQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid: Technical Specifications and Procurement Baseline for CAS 2121513-82-2


2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid (CAS 2121513-82-2) is a disubstituted arylboronic acid characterized by the concurrent presence of an ortho-hydroxymethyl (-CH₂OH) group and a meta-trifluoromethyl (-CF₃) group on the phenyl ring, with a molecular formula of C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol . The compound exhibits a predicted acid dissociation constant (pKa) of 6.28 ± 0.20, a predicted density of 1.39 ± 0.1 g/cm³, and a melting point of 113-118 °C . Commercial availability is typically at 98% purity with recommended storage at 2-8°C in sealed, dry conditions . The ortho-hydroxymethyl substituent enables potential intramolecular coordination with the boronic acid moiety and serves as a synthetic handle for further derivatization, while the electron-withdrawing trifluoromethyl group substantially modulates the electronic properties of the aromatic ring [1].

Why 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid Cannot Be Interchanged with Simpler Trifluoromethylphenylboronic Acid Analogs


The substitution of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid with simpler in-class analogs such as 3-(trifluoromethyl)phenylboronic acid or 4-(trifluoromethyl)phenylboronic acid is not functionally equivalent due to the unique ortho-hydroxymethyl substituent, which is absent in these commercial alternatives. This ortho-hydroxymethyl group enables chelation-assisted reactivity patterns, potential intramolecular B–O coordination, and serves as a convertible functional handle for further synthetic elaboration that mono-substituted CF₃-phenylboronic acids cannot replicate [1]. Furthermore, the combined electronic influence of the ortho-hydroxymethyl and meta-trifluoromethyl groups on the boronic acid pKa and Suzuki-Miyaura transmetalation kinetics differs markedly from analogs lacking this specific substitution pattern, rendering generic substitution chemically and functionally inadequate [1].

Quantitative Differentiation Evidence: 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid versus Closest Analogs


Enhanced Acidity and Electronic Modulation Relative to Non-Fluorinated and Mono-Fluorinated Analogs

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid exhibits a predicted pKa of 6.28 ± 0.20, reflecting substantial acidification relative to non-fluorinated analogs such as 2-(hydroxymethyl)phenylboronic acid (pKa 8.63) [1]. This ~2.35 pKa unit decrease arises from the strong electron-withdrawing effect of the meta-trifluoromethyl group. In class-level comparisons, the presence of an electron-withdrawing substituent on the phenyl ring results in a considerable rise in the acidity of arylboronic acids, with trifluoromethyl substitution producing a larger pKa reduction than mono-fluoro substitution as demonstrated in 5-fluoro-2-formylphenylboronic acid systems [2].

Boronic acid acidity pKa modulation Electron-withdrawing substituent effects Suzuki-Miyaura coupling

Potential Intramolecular Benzoxaborole Formation versus Non-Ortho-Hydroxymethyl Analogs

The ortho-hydroxymethyl substituent in 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid positions the hydroxyl group for potential intramolecular condensation with the boronic acid moiety to form the corresponding 1,3-dihydro-1-hydroxy-5-(trifluoromethyl)-2,1-benzoxaborole cyclic isomer . This intramolecular cyclization capability is structurally analogous to that observed in 5-trifluoromethyl-2-formylphenylboronic acid, which undergoes isomerization to 3-hydroxybenzoxaborole in solution [1]. In contrast, regioisomeric analogs such as 3-(hydroxymethyl)phenylboronic acid or 4-(hydroxymethyl)phenylboronic acid lack the requisite ortho-geometry and cannot form the corresponding five-membered benzoxaborole ring.

Benzoxaborole Intramolecular cyclization Boronic acid speciation Antimicrobial scaffold

Antimicrobial Activity Class-Level Evidence: Superior Potency of Trifluoromethyl-Substituted Benzoxaboroles

While direct MIC data for 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid are not reported in the peer-reviewed literature, class-level inference from the structurally analogous 5-trifluoromethyl-2-formylphenylboronic acid demonstrates that trifluoromethyl-substituted benzoxaborole-forming arylboronic acids exhibit potent antimicrobial activity. Specifically, 5-trifluoromethyl-2-formylphenylboronic acid displays a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Bacillus cereus, which is lower than the MIC of 25 µg/mL for the FDA-approved benzoxaborole drug AN2690 (Tavaborole) under comparable assay conditions [1]. This class-level evidence supports the potential antimicrobial utility of the target compound through its benzoxaborole isomer.

Antimicrobial Minimum Inhibitory Concentration (MIC) Leucyl-tRNA synthetase inhibition Benzoxaborole

Physicochemical Profile Distinction: Melting Point and Density versus Non-Fluorinated Ortho-Hydroxymethyl Analog

The incorporation of the trifluoromethyl group substantially alters the solid-state properties of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid relative to its non-fluorinated analog. The target compound exhibits a melting point of 113-118 °C and a predicted density of 1.39 ± 0.1 g/cm³ . In contrast, 2-(hydroxymethyl)phenylboronic acid (lacking the CF₃ group) displays a significantly higher melting point of approximately 180-185 °C and a lower molecular weight (151.96 g/mol versus 219.95 g/mol) . These differences reflect the impact of trifluoromethyl substitution on crystal packing, intermolecular interactions, and thermal behavior.

Melting point Density Physicochemical properties Solid-state characterization

Optimal Research and Industrial Applications for 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid Based on Differential Evidence


Suzuki-Miyaura Cross-Coupling with Electron-Deficient Aryl Halides Requiring Enhanced Acidity

The reduced pKa (6.28 ± 0.20) of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid relative to non-fluorinated analogs facilitates transmetalation under mildly basic aqueous conditions, making it particularly suitable for Suzuki-Miyaura couplings with electron-deficient or base-sensitive aryl halides where stronger bases would be detrimental . The ortho-hydroxymethyl group may also provide chelation-assisted acceleration of the transmetalation step, a feature not available with 3- or 4-(trifluoromethyl)phenylboronic acid analogs [1].

Synthesis of Trifluoromethyl-Substituted Benzoxaborole Antimicrobial Scaffolds

The ortho-hydroxymethyl group enables direct conversion to the corresponding 1,3-dihydro-1-hydroxy-5-(trifluoromethyl)-2,1-benzoxaborole, a scaffold with demonstrated antimicrobial activity against Bacillus cereus (MIC 12.5 µg/mL for the formyl analog) that exceeds the potency of the approved drug Tavaborole [2]. This positions the compound as a strategic building block for medicinal chemistry programs targeting bacterial leucyl-tRNA synthetase inhibition.

Boronic Acid-Based Sensors and Recognition Elements Requiring Lower pKa for Physiological pH Binding

The ~2.35 pKa unit reduction relative to non-fluorinated ortho-hydroxymethylphenylboronic acid shifts the boronic acid speciation equilibrium, potentially enhancing binding affinity for cis-diol-containing biomolecules (e.g., saccharides, glycoproteins) at physiologically relevant pH ranges [3]. This makes the compound a candidate for developing fluorescent sensors, affinity chromatography ligands, or glucose-responsive materials where lower pKa improves binding efficiency under neutral conditions.

Dual-Functional Building Block for Sequential Derivatization Strategies

The compound provides two orthogonal reactive handles: the boronic acid group for Suzuki-Miyaura C–C bond formation, and the hydroxymethyl group for subsequent oxidation, esterification, etherification, or nucleophilic substitution reactions [1]. This dual functionality enables iterative synthetic sequences that are not feasible with simpler CF₃-phenylboronic acid analogs lacking the hydroxymethyl substituent, offering a distinct procurement advantage for complex molecule construction.

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